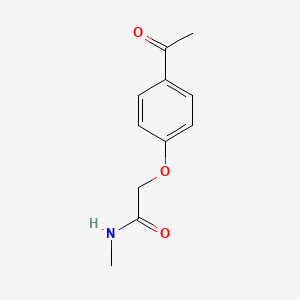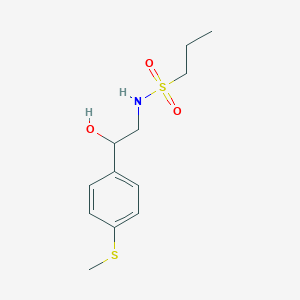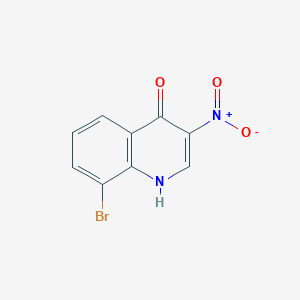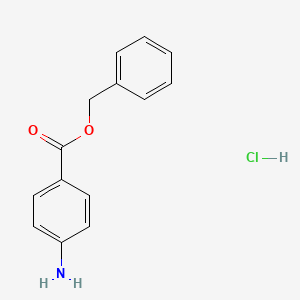
4-氨基苯甲酸苄酯盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 4-aminobenzoate hydrochloride is a chemical compound with the molecular formula C14H14ClNO2. It is a derivative of 4-aminobenzoic acid, where the carboxyl group is esterified with benzyl alcohol, and the resulting ester is converted to its hydrochloride salt. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
科学研究应用
Benzyl 4-aminobenzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its local anesthetic properties, similar to other 4-aminobenzoate derivatives.
Industry: Used in the formulation of certain pharmaceuticals and as a reagent in chemical synthesis.
作用机制
Target of Action
Benzyl 4-aminobenzoate hydrochloride, also known as Benzocaine, primarily targets sodium channels in nerve cells . These channels play a crucial role in the transmission of nerve impulses .
Mode of Action
Benzocaine diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . As a result, nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses .
Biochemical Pathways
The primary biochemical pathway affected by Benzocaine is the nerve impulse transmission pathway . By blocking sodium channels, Benzocaine inhibits the transmission of nerve impulses, leading to a local anesthetic effect . It’s also worth noting that Benzocaine derivatives have shown promising features that could be correlated with their biological activities, including antimicrobial, anti-inflammatory, and anticancer activities, as a result of inhibition of acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for Benzyl 4-aminobenzoate hydrochloride are not readily available, it’s known that Benzocaine, due to its low pKa value (2.6) and solubility in aqueous conditions (0.4 mg/ml), remains localized in wounds, which is relevant to provide long-term pain relief .
Result of Action
The primary result of Benzocaine’s action is the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations . It’s also used for local anesthesia in dentistry and minor trauma .
生化分析
Biochemical Properties
Benzyl 4-aminobenzoate hydrochloride can participate in reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Metabolic Pathways
Benzyl 4-aminobenzoate hydrochloride might be involved in metabolic pathways related to folate synthesis, given that its parent compound, PABA, is an intermediate in the synthesis of folate by bacteria, plants, and fungi .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-aminobenzoate hydrochloride typically involves the esterification of 4-aminobenzoic acid with benzyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The resulting benzyl 4-aminobenzoate is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of Benzyl 4-aminobenzoate hydrochloride follows similar steps but on a larger scale. The process involves:
Esterification: 4-aminobenzoic acid is reacted with benzyl alcohol in the presence of an acid catalyst.
Purification: The crude ester is purified through recrystallization or distillation.
Conversion to Hydrochloride: The purified ester is treated with hydrochloric acid to form the hydrochloride salt, which is then isolated and dried.
化学反应分析
Types of Reactions: Benzyl 4-aminobenzoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-aminobenzoic acid and benzyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed:
Hydrolysis: 4-aminobenzoic acid and benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Benzocaine: An ethyl ester of 4-aminobenzoic acid, commonly used as a local anesthetic.
Procaine: Another local anesthetic with a similar structure but with a different ester group.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Uniqueness: Benzyl 4-aminobenzoate hydrochloride is unique due to its specific ester group (benzyl) and its hydrochloride salt form, which may confer different solubility and stability properties compared to its analogs.
属性
IUPAC Name |
benzyl 4-aminobenzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11;/h1-9H,10,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUPRLAPQNVKST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

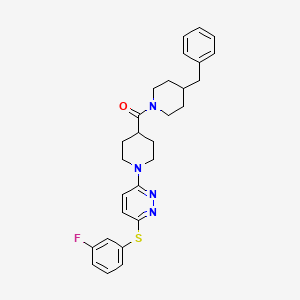
![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2362751.png)

![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2362753.png)
![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2362754.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2362757.png)
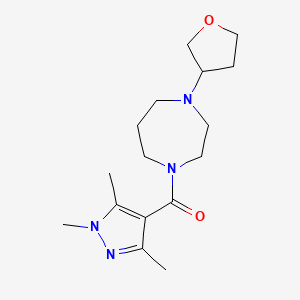
![1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2362764.png)

